

N-Nitrosomorpholine: A Historical Toxicology Perspective for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	N-Nitrosomorpholine				
Cat. No.:	B3434917	Get Quote			

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the historical context of **N-Nitrosomorpholine** (NMOR) in toxicology studies. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's journey from its initial synthesis to its classification as a potent carcinogen. This document summarizes key quantitative data, outlines experimental protocols from seminal studies, and visualizes critical biological and experimental pathways.

Introduction to N-Nitrosomorpholine (NMOR)

N-Nitrosomorpholine (NMOR), a cyclic nitrosamine with the chemical formula $C_4H_8N_2O_2$, is a yellow, sand-like powder at room temperature.[1] It is not commercially produced or used in the United States.[1][2] However, it can form from the nitrosation of morpholine, a common industrial chemical used in rubber vulcanization, as a solvent, and in the synthesis of other chemicals.[3] Consequently, human exposure can occur through various sources, including the rubber industry, tobacco products, and as a contaminant in some foods and cosmetics.[3][4][5]

The toxicological significance of NMOR lies in its potent carcinogenicity, which has been extensively demonstrated in animal models. The International Agency for Research on Cancer (IARC) has classified **N-nitrosomorpholine** as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[2]



Historical Timeline of N-Nitrosomorpholine in Toxicology

The investigation into the toxicological properties of N-nitroso compounds, including NMOR, gained significant momentum in the mid-20th century. A pivotal moment in this field was the comprehensive work by Druckrey and his colleagues.

- 1967: In a landmark study, Druckrey et al. investigated the organ-specific carcinogenic
 effects of 65 different N-nitroso compounds in BD rats.[6] This extensive work laid the
 foundation for understanding the structure-activity relationships of this class of carcinogens
 and identified the liver as a primary target for many of these compounds, including NMOR.
- 1970s: Research in this decade began to unravel the metabolic activation of nitrosamines.
 Studies demonstrated that these compounds require metabolic processing by enzymes in the body to exert their carcinogenic effects.
- 1981: N-Nitrosomorpholine was first listed in the Second Annual Report on Carcinogens as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP).
- 1980s-Present: Subsequent research has focused on elucidating the precise mechanisms of NMOR-induced carcinogenesis, including DNA adduct formation, the role of specific cytochrome P450 enzymes, and the development of preneoplastic lesions in target organs.
 Dose-response studies have further characterized its carcinogenic potency.

Quantitative Toxicology Data

Numerous studies have investigated the dose-response relationship of NMOR-induced carcinogenicity, primarily in rats. The following tables summarize key quantitative data from these studies.

Table 1: Carcinogenicity of **N-Nitrosomorpholine** in Rats (Oral Administration in Drinking Water)



Species/S train	Sex	Dose	Duration of Treatmen t	Target Organ(s)	Tumor Incidence	Referenc e
F-344 Rat	Female	100 mg/L	25 weeks	Liver (Hepatocell ular neoplasms, Hemangios arcomas), Tongue, Esophagus	Statistically significant increase	[7]
F-344 Rat	Female	40 mg/L	40 weeks	Liver (Hepatocell ular neoplasms, Hemangios arcomas)	Statistically significant increase	[7]
F-344 Rat	Female	0.7 mg to 250 mg (total dose)	50 or 100 weeks	Liver (Hepatocell ular neoplasms)	Highly significant dose-related trend	[7]
Sprague- Dawley Rat	Male	80, 120, 160, 200 mg/L	1, 4, 7, 14, 20 weeks	Liver (Preneopla stic and neoplastic lesions)	Dose- dependent increase in frequency	[8]
F344 Rat	Female	1.1 mmol/rat (total dose)	50 weeks	Liver	100% (hepatocell ular tumors)	[9]

Table 2: Carcinogenicity of **N-Nitrosomorpholine** in Rats and Hamsters (Inhalation)



Species/Strain	Administration Route	Total Dose	Key Findings	Reference
Rat	Inhalation	15 mg/kg bodyweight	4 carcinomas and 5 neoplastic nodules of the liver, 1 neuroblastoma and 1 mucoepidermoid al carcinoma of the nose, 1 carcinoma of the thyroid gland.	[3]
Hamster	Inhalation	38 mg/kg bodyweight	4 carcinomas of the liver, 2 neurogenic sarcomas of the nasal region, 5 papillomas of the trachea.	[3]

Experimental Protocols of Key Studies

To provide a deeper understanding of the foundational research, this section details the methodologies of seminal studies on NMOR carcinogenicity.

Druckrey et al. (1967): Organotropic Carcinogenic Effects of N-Nitroso Compounds

- Objective: To systematically investigate the carcinogenic effects of a wide range of N-nitroso compounds in rats.
- Animal Model: BD rats.



- Administration: Various routes, including oral (in drinking water or food), subcutaneous, and intravenous injections.
- Dosing: A range of doses were tested for each compound to establish dose-response relationships.
- Duration: Chronic long-term studies, often lasting for the lifespan of the animals.
- Endpoint: Histopathological examination of all major organs to identify the location and type
 of tumors.
- Key Findings for NMOR: This study identified the liver as a primary target organ for NMORinduced carcinogenesis in rats.

Dose-Response Study in F-344 Rats (Lijinsky et al.)

- Objective: To conduct a detailed dose-response study of N-nitrosomorpholine carcinogenesis in rats.[7]
- Animal Model: Female F-344 rats.[7]
- Administration: The compound was administered in the drinking water, supplied in controlled amounts of 20 ml per day per rat, 5 days a week.[7]
- Dosing Regimen:
 - High Doses: 100 mg/liter for 25 weeks and 40 mg/liter for 40 weeks.[7]
 - Lower Doses: Differing by a factor of 2.5, with treatment lasting 50 or 100 weeks.
 - Total Dose Range: 0.7 mg to 250 mg per rat.[7]
- Group Size: 100 animals per group at the lowest dose rates and 24 animals per group at the highest dose rates.[7]
- Endpoints: Survival, incidence of benign and malignant hepatocellular neoplasms, and hemangiosarcomas of the liver. Metastasis to other organs was also noted.[7]

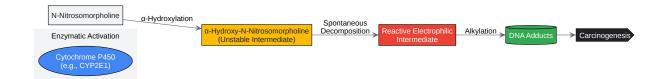


 Key Findings: A highly significant dose-related trend in the incidence of liver tumors was observed.[7] Even the lowest dose of 0.7 mg was not a no-effect dose.[7] Probit analysis indicated a dose of 25 mg of nitrosomorpholine would cause tumors in 50% of the population for liver neoplasms.[7]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows in NMOR toxicology research.

Metabolic Activation of N-Nitrosomorpholine

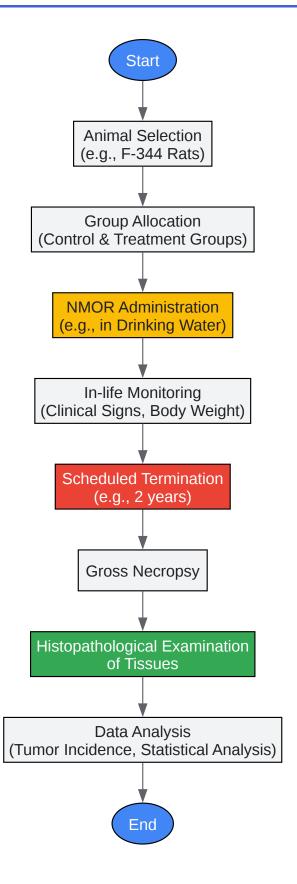


Click to download full resolution via product page

Caption: Metabolic activation pathway of **N-Nitrosomorpholine**.

Experimental Workflow for a Chronic Carcinogenicity Study





Click to download full resolution via product page

Caption: A typical experimental workflow for an NMOR carcinogenicity study.



Logical Relationship of N-Nitrosomorpholine's Toxicological Effects



Click to download full resolution via product page

Caption: Logical progression of **N-Nitrosomorpholine**'s carcinogenic effects.

Conclusion

The historical toxicological evaluation of **N-Nitrosomorpholine** has been instrumental in understanding the carcinogenic potential of N-nitroso compounds. From the pioneering work of Druckrey and colleagues to more recent dose-response and mechanistic studies, the evidence has consistently demonstrated NMOR's ability to induce tumors in various organs in laboratory animals, with the liver being a primary target. The metabolic activation of NMOR to a reactive electrophile that damages DNA is a critical initiating event in its carcinogenic process. The quantitative data and detailed experimental protocols from historical studies provide a valuable resource for contemporary researchers in the fields of toxicology, pharmacology, and drug development, serving as a foundation for risk assessment and the development of safer chemicals and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. epa.gov [epa.gov]
- 3. Inhalation carcinogenesis of N-nitrosomorpholine (NMOR) in rats and hamsters PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Nitrosomorpholine and other volatile N-nitrosamines in snuff tobacco PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Organotropic carcinogenic effects of 65 various N-nitroso- compounds on BD rats] -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response study with N-nitrosomorpholine in drinking water of F-344 rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dose dependence and sequential appearance of putative preneoplastic populations induced in the rat liver by stop experiments with N-nitrosomorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative tumorigenicity of N-nitroso-2-hydroxymorpholine, N-nitrosodiethanolamine and N-nitrosomorpholine in A/J mice and F344 rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Nitrosomorpholine: A Historical Toxicology Perspective for the Research Professional]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3434917#historical-context-of-n-nitrosomorpholine-in-toxicology-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com